molecular formula C24H29N5O3 B1662823 Valsartan D9 CAS No. 1089736-73-1

Valsartan D9

Cat. No.: B1662823
CAS No.: 1089736-73-1
M. Wt: 444.6 g/mol
InChI Key: ACWBQPMHZXGDFX-KDDXQTGLSA-N
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Description

Valsartan D9 is a deuterium-labeled version of valsartan, a synthetic non-peptide angiotensin II type 1 receptor antagonist. Valsartan is primarily used for the treatment of high blood pressure and heart failure. By blocking the action of angiotensin II, valsartan helps to dilate blood vessels and reduce blood pressure .

Biochemical Analysis

Biochemical Properties

Valsartan D9, like its parent compound Valsartan, acts by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction involves enzymes, proteins, and other biomolecules in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Cellular Effects

This compound influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the RAAS, which plays an important role in the regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II .

Dosage Effects in Animal Models

In animal models, Valsartan has been shown to attenuate the development of pulmonary hypertension

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Valsartan. Valsartan is known to affect the RAAS, which is a crucial pathway in the regulation of blood pressure and fluid balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Valsartan, the parent compound, is known to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. As an angiotensin II receptor antagonist, Valsartan is known to interact with angiotensin receptors, which are located on the cell membrane . Therefore, it can be inferred that this compound may also interact with these receptors on the cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan D9 involves the incorporation of deuterium atoms into the valsartan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

    Preparation of Deuterated Intermediates: Deuterated reagents are used to prepare intermediates that contain deuterium atoms.

    Coupling Reactions: These intermediates are then coupled with other components to form the final deuterated valsartan molecule.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Valsartan D9, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Valsartan can be oxidized to form degradation products.

    Reduction: Reduction reactions can modify the structure of valsartan.

    Substitution: Substitution reactions can occur at specific sites on the valsartan molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of valsartan can produce various degradation products, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Valsartan D9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

    Candesartan: Known for its long-lasting effects in managing hypertension.

    Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.

    Olmesartan: Effective in reducing blood pressure with a favorable safety profile.

    Irbesartan: Used for hypertension and diabetic nephropathy.

Uniqueness of Valsartan D9: this compound is unique due to its deuterium labeling, which provides several advantages:

Biological Activity

Valsartan D9, a deuterated derivative of valsartan, is primarily utilized as an internal standard in pharmacokinetic studies. This compound retains the biological activity of its parent drug, valsartan, which is an angiotensin II receptor blocker (ARB) effective in treating hypertension and heart failure. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • Molecular Formula: C24_{24}H20_{20}D9_{9}N5_{5}O3_{3}
  • Molecular Weight: 444.574 g/mol
  • Deuteration: The presence of nine deuterium atoms enhances analytical precision without altering the biological function.

Valsartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor with an IC50 value of 2.7 nM, demonstrating a selectivity ratio of approximately 20,000-fold for AT1 over AT2 receptors . Unlike some other ARBs, valsartan does not significantly affect peroxisome proliferator-activated receptor gamma (PPARγ) activity in vitro .

Biological Activity and Clinical Findings

Pharmacodynamics:

  • This compound exhibits similar pharmacological effects to valsartan, including vasodilation and reduced blood pressure through AT1 receptor antagonism.
  • It has been shown to decrease left ventricular fibrosis and improve cardiac output in animal models of heart failure .

Clinical Studies:
A review of clinical studies reveals that valsartan effectively reduces systolic and diastolic blood pressure across various populations, including those with diabetes and chronic kidney disease. Notable findings from key studies include:

Study Population Outcome Significance
NAC-MD-014161 patientsSignificant reduction in blood pressure with valsartan compared to placebop < 0.0001 for systolic BP
Valsartan Antihypertensive Long-Term Use Evaluation TrialDiverse demographicsImproved cardiovascular outcomes including reduced risk of myocardial infarction and strokeDocumented benefits across multiple patient groups

Case Studies

Case Study 1: Heart Failure Management
In a study involving streptozotocin-induced diabetic mice, administration of valsartan (30 mg/kg) resulted in a significant increase in cardiac output and a reduction in left ventricular fibrosis. This suggests that this compound may have similar protective effects against cardiac remodeling in heart failure .

Case Study 2: Hypertension Control
A multi-center observational study demonstrated that valsartan significantly lowered blood pressure and total cardiovascular risk within a 90-day treatment period. The study involved over 19,000 patients and highlighted the effectiveness of valsartan regimens in managing hypertension and reducing cardiovascular morbidity .

Pharmacokinetics

This compound is characterized by rapid absorption and distribution, with minimal liver metabolism (approximately 20% biotransformation). The primary metabolite accounts for about 9% of the dose. Importantly, valsartan does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, minimizing potential drug interactions .

Properties

IUPAC Name

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-KDDXQTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648813
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089736-73-1
Record name N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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